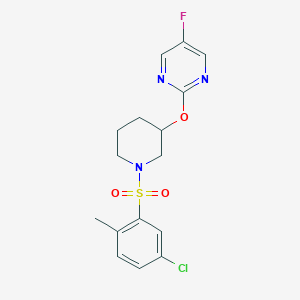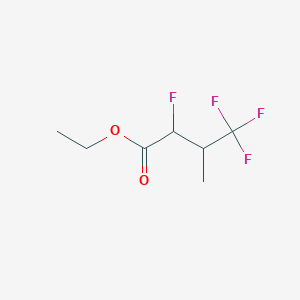
Ethyl 2,4,4,4-tetrafluoro-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,4,4,4-tetrafluoro-3-methylbutanoate is a fluorinated ester compound with the molecular formula C7H10F4O2. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of multiple fluorine atoms, which contribute to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4,4,4-tetrafluoro-3-methylbutanoate typically involves the esterification of 2,4,4,4-tetrafluoro-3-methylbutanoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The compound is then purified through distillation or other separation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,4,4,4-tetrafluoro-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
Ethyl 2,4,4,4-tetrafluoro-3-methylbutanoate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules. Its unique reactivity makes it valuable in developing new materials and catalysts.
Biology: In biological research, the compound can be used to study the effects of fluorinated compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s stability and reactivity make it a potential candidate for drug development. It can be used to synthesize fluorinated pharmaceuticals with improved properties.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in various industrial applications, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of ethyl 2,4,4,4-tetrafluoro-3-methylbutanoate involves its interaction with molecular targets and pathways. The compound’s fluorine atoms can influence its reactivity and binding affinity to specific targets. In biological systems, the compound may interact with enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethyl 2,4,4,4-tetrafluoro-3-methylbutanoate can be compared with other similar fluorinated esters, such as:
Ethyl 2,2,3,3-tetrafluoro-3-(trifluoromethyl)propionate: This compound has a similar structure but with different fluorine substitution patterns.
Ethyl 3-methylbutanoate: This non-fluorinated ester serves as a comparison to highlight the unique properties imparted by the fluorine atoms in this compound.
Propriétés
IUPAC Name |
ethyl 2,4,4,4-tetrafluoro-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F4O2/c1-3-13-6(12)5(8)4(2)7(9,10)11/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAUPNOTJFHXRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(propan-2-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B2852179.png)
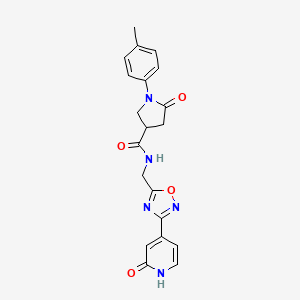
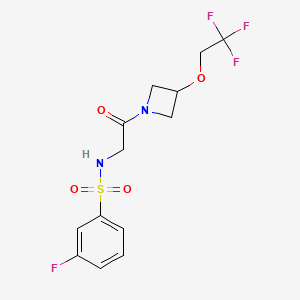
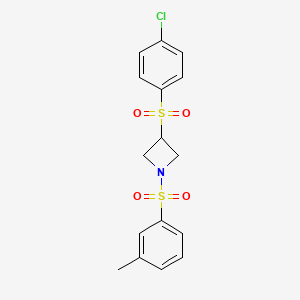
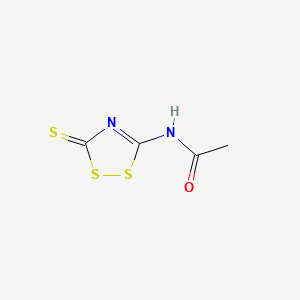
![6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2852191.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2852192.png)
![3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2852193.png)
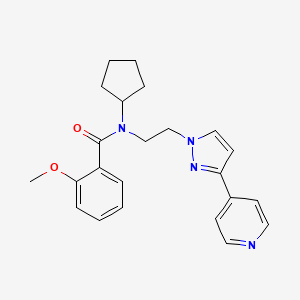
![Pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2852195.png)
![2-{1-[2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2852196.png)

![N-(4-chlorophenyl)-2-[(phenylsulfonyl)methyl]acrylamide](/img/structure/B2852201.png)
